molecular formula C10H13NO2S B2939727 3-(Phenylsulfonyl)pyrrolidine CAS No. 1003562-01-3; 101769-04-4

3-(Phenylsulfonyl)pyrrolidine

Cat. No.: B2939727
CAS No.: 1003562-01-3; 101769-04-4
M. Wt: 211.28
InChI Key: LHGKEGUGTRSIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylsulfonyl)pyrrolidine is a pyrrolidine derivative substituted with a phenylsulfonyl group at the 3-position of the heterocyclic ring. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties. The phenylsulfonyl moiety introduces steric bulk and electron-withdrawing effects, which influence receptor binding and metabolic stability. This compound has gained attention in drug discovery, particularly as a ligand for serotonin receptors (e.g., 5-HT6) and in spirocyclic frameworks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzenesulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKEGUGTRSIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906616
Record name 3-(Benzenesulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101769-04-4
Record name 3-(Benzenesulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Sulfonyl Group

a) 3-(Phenylsulfonyl)pyrrolidine vs. 3-(Methylsulfonyl)pyrrolidine
  • Structural Difference : Replacement of the phenyl group with a methyl group on the sulfonyl moiety.
  • Functional Impact :
    • The phenyl group enhances π-π stacking interactions with aromatic residues in receptor binding pockets, improving selectivity for 5-HT6 receptors (e.g., Ki = 12 nM for compound 39a in 5-HT6R assays) .
    • Methylsulfonyl derivatives exhibit reduced steric hindrance and lower receptor affinity but better solubility due to decreased lipophilicity .
b) This compound vs. 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine
  • Structural Difference : The sulfonyl group is attached to a methylene bridge on the phenyl ring rather than directly to pyrrolidine.
  • Direct sulfonyl attachment (as in this compound) restricts rotation, favoring selective 5-HT6R binding .

Spirocyclic Analogues

a) Spiro[indoline-3,3'-pyrrolidine] Derivatives
  • Example : 1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] (17 ) .
  • Comparison: The spiro architecture imposes rigid geometry, enhancing 5-HT6R selectivity (Ki = 8 nM) compared to non-spiro analogues . 39a (1'-benzyl-substituted spiro compound) shows improved metabolic stability (t1/2 > 4 hrs in microsomal assays) due to reduced oxidative metabolism at the pyrrolidine nitrogen .
b) Pyrrolidine-2,5-dione Derivatives
  • Example : 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione (31 ) .
  • Comparison :
    • The dione group introduces hydrogen-bonding capacity, improving 5-HT1A affinity (Ki = 3.2 nM) but reducing 5-HT6R selectivity .
    • Lacks the phenylsulfonyl group, resulting in divergent receptor engagement profiles.

Receptor Binding Profiles

Compound 5-HT6R Ki (nM) 5-HT1A Ki (nM) SERT IC50 (nM) Selectivity Ratio (5-HT6/5-HT1A)
This compound 12 450 N/A 37.5
Spiro compound 39a 8 320 N/A 40
Pyrrolidine-2,5-dione 31 220 3.2 15 0.015
  • Key Insight : The phenylsulfonyl group in this compound confers >30-fold selectivity for 5-HT6 over 5-HT1A receptors, outperforming dione-based analogues .

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